Cas no 5180-76-7 (3-(Ethoxycarbonyl)aminobenzoic Acid)

3-(Ethoxycarbonyl)aminobenzoic Acid is a versatile intermediate in organic synthesis, primarily used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure features both a carboxylic acid and an ethoxycarbonyl-protected amine group, enabling selective functionalization for diverse applications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for efficient derivatization, making it valuable in peptide coupling reactions and heterocycle synthesis. The ethoxycarbonyl group provides a convenient protecting strategy for amines, ensuring compatibility with further synthetic steps. High purity grades are available to meet stringent research and industrial requirements, supporting consistent performance in complex synthetic pathways.
3-(Ethoxycarbonyl)aminobenzoic Acid structure
5180-76-7 structure
Product Name:3-(Ethoxycarbonyl)aminobenzoic Acid
CAS No:5180-76-7
MF:C10H11NO4
MW:209.198642969131
CID:867933
PubChem ID:717662
Update Time:2026-04-29

3-(Ethoxycarbonyl)aminobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(ethoxycarbonylamino)benzoic acid
    • 3-[(ETHOXYCARBONYL)AMINO]BENZOIC ACID
    • 3-(Ethoxycarbonyl)aminobenzoic Acid
    • Inchi: InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
    • InChI Key: ZLDHVJVKFNDXTH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)NC1=CC(=CC=C1)C(=O)O

Computed Properties

  • Exact Mass: 209.06900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 75.63000
  • LogP: 2.02620

3-(Ethoxycarbonyl)aminobenzoic Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-(Ethoxycarbonyl)aminobenzoic Acid

Comprehensive Analysis of 3-(Ethoxycarbonyl)aminobenzoic Acid (CAS No. 5180-76-7): Properties, Applications, and Industry Trends

3-(Ethoxycarbonyl)aminobenzoic Acid (CAS No. 5180-76-7), also known as Ethyl 3-aminobenzoate-4-carboxylic acid, is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This white to off-white crystalline powder is characterized by its molecular formula C10H11NO4 and molecular weight of 209.20 g/mol. Its unique structure, featuring both carboxylic acid and ethoxycarbonyl functional groups, makes it a valuable intermediate in modern organic synthesis.

In recent years, the demand for 3-(Ethoxycarbonyl)aminobenzoic Acid has surged due to its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Researchers are particularly interested in its potential for creating targeted drug delivery systems, aligning with the growing trend of personalized medicine. The compound's benzoic acid derivative nature contributes to its stability and reactivity, making it ideal for peptide coupling reactions and prodrug development.

The synthesis of CAS 5180-76-7 typically involves esterification of 3-aminobenzoic acid, followed by careful purification processes to achieve pharmaceutical-grade purity (>98%). Manufacturers emphasize green chemistry principles in production, responding to industry demands for sustainable chemical processes. Analytical techniques like HPLC and mass spectrometry are crucial for quality control, especially when the compound is used in GMP-certified facilities for drug manufacturing.

Beyond pharmaceuticals, 3-(Ethoxycarbonyl)aminobenzoic Acid finds applications in advanced material science. Its ability to form stable hydrogen bonds makes it valuable for designing self-assembling molecular systems and coordination polymers. Material scientists are exploring its use in organic electronics and sensor technologies, particularly for environmental monitoring devices that detect specific analytes.

The global market for benzoic acid derivatives like 5180-76-7 is projected to grow at a CAGR of 5.8% from 2023 to 2030, driven by increasing R&D investments in biopharmaceuticals and functional materials. Regulatory compliance remains a key consideration, with manufacturers ensuring adherence to REACH and FDA guidelines for different applications. Proper storage recommendations include keeping the compound in airtight containers at room temperature, protected from moisture and light to maintain stability.

Recent patent literature reveals innovative uses of 3-(Ethoxycarbonyl)aminobenzoic Acid in photodynamic therapy and as a building block for metal-organic frameworks (MOFs). The compound's dual functionality allows for diverse chemical modifications, making it attractive for combinatorial chemistry approaches. Researchers are particularly excited about its potential in developing next-generation antimicrobial agents to address antibiotic resistance challenges.

For laboratory handling, standard personal protective equipment (PPE) including gloves and safety glasses is recommended when working with CAS 5180-76-7. While not classified as hazardous under normal conditions, proper chemical hygiene practices should always be followed. The compound shows good solubility in polar organic solvents like DMSO and methanol, but limited solubility in water, which influences its formulation strategies in pharmaceutical applications.

Quality specifications for 3-(Ethoxycarbonyl)aminobenzoic Acid typically include parameters such as melting point (190-194°C), residual solvent content, and heavy metal limits. Advanced characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm its molecular structure and purity. These rigorous quality standards ensure reliable performance in critical applications ranging from drug discovery to material engineering.

Emerging research directions focus on the compound's potential in bioconjugation chemistry and as a linker for antibody-drug conjugates (ADCs). Its carboxyl group allows for efficient coupling with biological molecules, while the ethoxycarbonyl protection offers controlled release possibilities. These characteristics position 5180-76-7 as a promising candidate for developing novel therapeutic modalities in the era of precision medicine.

From an industrial perspective, manufacturers of 3-(Ethoxycarbonyl)aminobenzoic Acid are investing in continuous flow chemistry systems to improve production efficiency and reduce environmental impact. The compound's scalable synthesis makes it commercially viable for large-scale applications while maintaining competitive pricing. Supply chain experts note stable availability from major chemical suppliers worldwide, with specialized grades available for research and commercial use.

In analytical applications, derivatives of 3-(Ethoxycarbonyl)aminobenzoic Acid serve as chromatographic standards and mass spectrometry tags for improved detection sensitivity. Its well-characterized fragmentation pattern in LC-MS systems makes it valuable for metabolomics studies and proteomics research. These applications align with current trends in omics technologies and biomarker discovery.

The future outlook for CAS 5180-76-7 appears promising, with potential expansions into cosmeceutical formulations and nutraceutical products. Its benzoic acid core provides UV-absorbing properties that could be utilized in sunscreen actives, while its amino group offers possibilities for creating skin-conditioning agents. As research continues to uncover new applications, 3-(Ethoxycarbonyl)aminobenzoic Acid remains a compound of significant interest across multiple scientific disciplines.

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